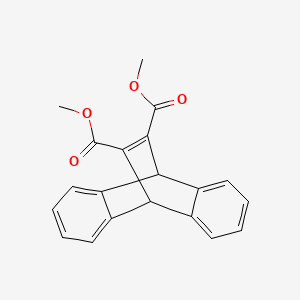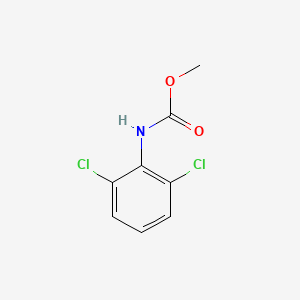
2-chloroethyl N-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloroethyl N-cyclohexylcarbamate is an organic compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.686 g/mol . It is known for its unique chemical structure, which includes a chloroethyl group and a cyclohexylcarbamate moiety. This compound is often used in research and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-cyclohexylcarbamate typically involves the reaction of cyclohexylamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+2-chloroethyl chloroformate→2-chloroethyl N-cyclohexylcarbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloroethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form cyclohexylamine and 2-chloroethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Bases: Such as sodium hydroxide, are used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Major Products Formed
Substitution Reactions: Various substituted carbamates.
Hydrolysis: Cyclohexylamine and 2-chloroethanol.
Oxidation: Oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloroethyl N-cyclohexylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloroethyl N-cyclohexylcarbamate involves its interaction with nucleophilic sites in biomolecules. The chloroethyl group can form covalent bonds with nucleophilic atoms, such as nitrogen or sulfur, in proteins and DNA. This can lead to the inhibition of biological processes, such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloroethyl N-methylcarbamate
- 2-chloroethyl N-phenylcarbamate
- 2-chloroethyl N-ethylcarbamate
Uniqueness
2-chloroethyl N-cyclohexylcarbamate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from other carbamates, such as those with methyl or phenyl groups, in terms of reactivity and biological activity.
Eigenschaften
CAS-Nummer |
31502-57-5 |
|---|---|
Molekularformel |
C9H16ClNO2 |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
2-chloroethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C9H16ClNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
IQOIQWDXROAQBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



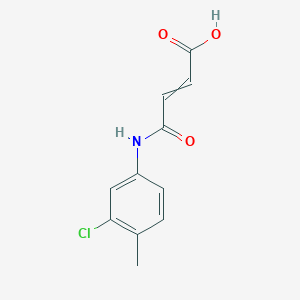
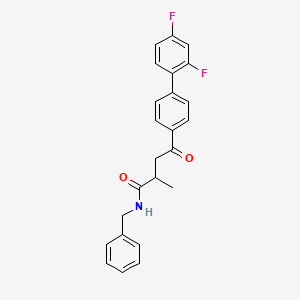


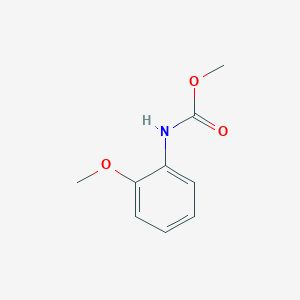

![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)

